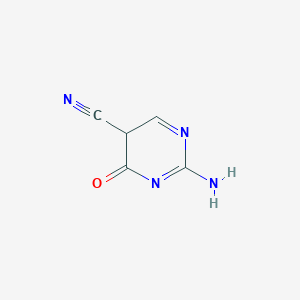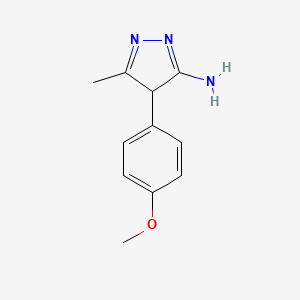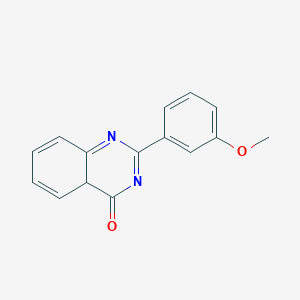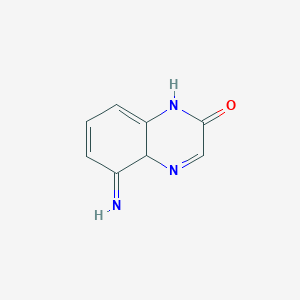![molecular formula C19H18BrNO2 B12343106 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is a complex organic compound with a molecular formula of C19H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-ol structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol typically involves multiple steps, including bromination, amination, and methylation reactions. One common method involves the bromination of naphthalen-2-ol, followed by the introduction of the methoxyphenylmethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the methoxyphenylmethylamino group.
3-Bromo-2-methoxyphenylamine: Contains the methoxyphenylamine group but lacks the naphthalen-2-ol structure.
2-Methoxy-6-bromonaphthalene: Similar naphthalene structure but different substitution pattern.
Uniqueness
6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C19H18BrNO2 |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
6-bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H18BrNO2/c1-23-19-5-3-2-4-14(19)11-21-12-16-8-15-9-17(20)7-6-13(15)10-18(16)22/h2-10,21-22H,11-12H2,1H3 |
Clave InChI |
ONJBWLMSGHKYBP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNCC2=C(C=C3C=CC(=CC3=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
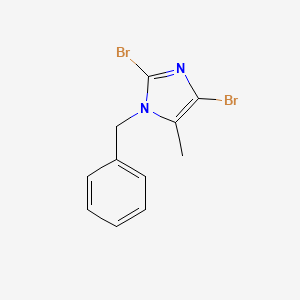
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)
